molecular formula C12H13Cl2N3O2S B2381386 (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide CAS No. 241127-24-2

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide

Cat. No.: B2381386
CAS No.: 241127-24-2
M. Wt: 334.22
InChI Key: WFONVRGSCXZTHU-GZTJUZNOSA-N
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Description

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butylsulfonyl group, a dichloroanilino group, and a methanimidoyl cyanide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of tert-butylsulfonyl chloride with 3,4-dichloroaniline to form the corresponding sulfonamide intermediate. This intermediate is then reacted with a suitable cyanating agent, such as cyanogen bromide, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of products depending on the nucleophile used.

Scientific Research Applications

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide include other sulfonyl-substituted anilines and cyanides, such as:

  • (1E)-1-tert-butylsulfonyl-N-(2,4-dichloroanilino)methanimidoyl cyanide
  • (1E)-1-tert-butylsulfonyl-N-(3,5-dichloroanilino)methanimidoyl cyanide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in scientific research and industrial processes.

Properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2S/c1-12(2,3)20(18,19)11(7-15)17-16-8-4-5-9(13)10(14)6-8/h4-6,16H,1-3H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFONVRGSCXZTHU-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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